molecular formula C8H14N2O B13882055 [3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol

[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol

Cat. No.: B13882055
M. Wt: 154.21 g/mol
InChI Key: KYBCTLYLLYTBFS-UHFFFAOYSA-N
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Description

[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of hydrazines with α,β-alkynic aldehydes, followed by the addition of phenylselenyl chloride. This one-pot reaction enables the in situ formation of α,β-alkynic hydrazones, which undergo cyclization upon direct treatment with phenylselenyl chloride, leading to the formation of pyrazoles .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microbial biotransformations. Microbial approaches for the preparation of optically pure aromatic molecules have been described, which can be applied to the synthesis of pyrazole derivatives . These methods offer high enantio- and regio-selectivity and are more environmentally friendly compared to traditional chemical catalysts.

Chemical Reactions Analysis

Types of Reactions

[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol is unique due to its pyrazole ring structure, which imparts specific chemical and biological properties. This structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylpyrazol-3-yl)methanol

InChI

InChI=1S/C8H14N2O/c1-6(2)10-8(5-11)4-7(3)9-10/h4,6,11H,5H2,1-3H3

InChI Key

KYBCTLYLLYTBFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CO)C(C)C

Origin of Product

United States

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